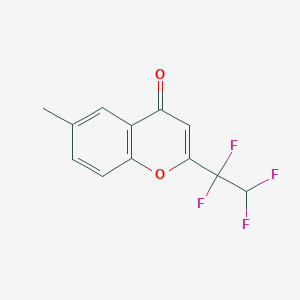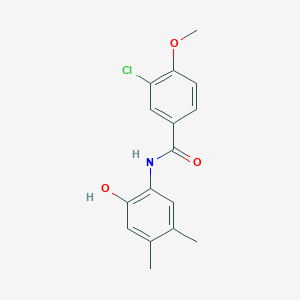
5-(2-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone) is a useful research compound. Its molecular formula is C22H16ClN3OS and its molecular weight is 405.9 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(2-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone) is 405.0702610 g/mol and the complexity rating of the compound is 611. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(2-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
Thiazolidinedione derivatives exhibit significant antimicrobial and antifungal activities. Stana et al. (2014) synthesized derivatives displaying inhibitory activities against Gram-positive bacteria like Staphylococcus aureus, Bacillus cereus, and Listeria monocytogenes, and antifungal activity against Candida albicans. These compounds showed better or comparable inhibitory activities to the reference drug, indicating their potential as antimicrobial agents (Stana et al., 2014).
Non-linear Optical (NLO) Properties
Fatma et al. (2018) investigated the synthesis of thiazolidine-2,4-dione derivatives for their NLO properties. The study found that the synthesized derivatives exhibit high values of first static hyperpolarizability, indicating their suitability as NLO material. This suggests their potential applications in the development of optical and photonic devices (Fatma et al., 2018).
Anti-inflammatory Applications
Barros et al. (2010) synthesized thiazolidinedione derivatives as PPARgamma ligands, demonstrating considerable anti-inflammatory activities. These compounds showed biological efficacy comparable to rosiglitazone, a potent agonist of PPARgamma, used as a reference drug. Docking studies indicated specific interactions with key residues in the PPARgamma structure, affirming their potential as anti-inflammatory agents (Barros et al., 2010).
Wirkmechanismus
Zukünftige Richtungen
The study of such complex organic molecules can lead to the discovery of new reactions, the development of new synthetic methods, or the discovery of new biological activities. Future research could involve synthesizing this compound, studying its reactivity, determining its physical and chemical properties, and testing its biological activity .
Eigenschaften
IUPAC Name |
(2Z,5Z)-5-[(2-chlorophenyl)methylidene]-3-phenyl-2-(phenylhydrazinylidene)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3OS/c23-19-14-8-7-9-16(19)15-20-21(27)26(18-12-5-2-6-13-18)22(28-20)25-24-17-10-3-1-4-11-17/h1-15,24H/b20-15-,25-22- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSCHVKWEFZIDF-YWNZOVFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C2N(C(=O)C(=CC3=CC=CC=C3Cl)S2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C\2/N(C(=O)/C(=C/C3=CC=CC=C3Cl)/S2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-chlorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5518751.png)


![N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5518779.png)
![3-(3-methoxyphenyl)-N-methyl-N-[(5-methyl-3-isoxazolyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5518787.png)
![N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B5518790.png)
![2-[(6-quinolinylamino)carbonyl]benzoic acid](/img/structure/B5518797.png)
![(4S*)-1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3,3,4-trimethylpiperidin-4-ol](/img/structure/B5518805.png)

![3-(3-hydroxy-3-methylbutyl)-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B5518829.png)
![2-{2-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-5-methyl-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5518837.png)
![3-ethyl-6-{[4-(6-methylpyridin-2-yl)piperazin-1-yl]carbonyl}-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B5518848.png)
![4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5518851.png)
![3-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5518864.png)
